molecular formula C23H41BO3 B8771819 Dibutyl 2,6-di-tert-butyl-4-tolyl orthoborate CAS No. 2929-85-3

Dibutyl 2,6-di-tert-butyl-4-tolyl orthoborate

Cat. No. B8771819
M. Wt: 376.4 g/mol
InChI Key: HVQKGGXARPLXIR-UHFFFAOYSA-N
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Patent
US04392973

Procedure details

Di-n-butyl 2,6-di-t-butyl-4-methylphenyl borate was prepared by reacting boric acid with n-butanol to give tri-n-butyl borate which was isolated by distillation. 2,6-di-t-butyl-4-methylphenol (1 mole) was added to the tri-n-butyl borate (1 mole). The reaction mixture was heated and n-butanol collected as distillate. The di-n-butyl 2,6-di-t-butyl-4-methylphenyl borate was isolated by distillation and its purity was confirmed by infra-red spectrascopy and chemical analysis.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].[B:17](OCCCC)([O:23][CH2:24][CH2:25][CH2:26][CH3:27])[O:18][CH2:19][CH2:20][CH2:21][CH3:22]>>[B:17]([O:16][C:6]1[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:10][C:9]([CH3:11])=[CH:8][C:7]=1[C:12]([CH3:15])([CH3:14])[CH3:13])([O:23][CH2:24][CH2:25][CH2:26][CH3:27])[O:18][CH2:19][CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
1 mol
Type
reactant
Smiles
B(OCCCC)(OCCCC)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was isolated by distillation
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
DISTILLATION
Type
DISTILLATION
Details
n-butanol collected as distillate

Outcomes

Product
Name
Type
product
Smiles
B(OCCCC)(OCCCC)OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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